molecular formula C14H15N3O3 B5309435 methyl 4-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate

methyl 4-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate

Cat. No.: B5309435
M. Wt: 273.29 g/mol
InChI Key: IVPDZCGKTRDPND-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a pyrazole ring, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Coupling with benzoic acid derivative: The pyrazole derivative is then coupled with a benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid.

    Reduction: Methyl 4-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzyl alcohol.

    Substitution: 4-bromo-3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate.

Scientific Research Applications

Methyl 4-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme-substrate interactions due to its unique structure.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methylbenzoate: Lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.

    4-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid: Similar structure but with a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    Methyl 3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate: Lacks the methyl group on the benzene ring, which can influence its steric and electronic properties.

Uniqueness

Methyl 4-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is unique due to the presence of both the pyrazole ring and the ester group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

methyl 4-methyl-3-[(2-methylpyrazole-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-9-4-5-10(14(19)20-3)8-11(9)16-13(18)12-6-7-15-17(12)2/h4-8H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPDZCGKTRDPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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